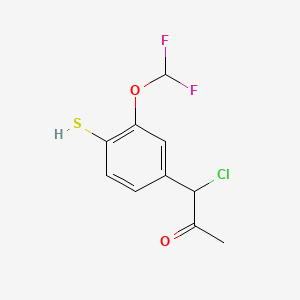

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing a difluoromethoxy (-OCF₂H) group at the 3-position and a mercapto (-SH) group at the 4-position. The compound’s unique functional groups—chlorine, difluoromethoxy, and mercapto—impart distinct electronic, steric, and hydrogen-bonding properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C10H9ClF2O2S |

|---|---|

Molecular Weight |

266.69 g/mol |

IUPAC Name |

1-chloro-1-[3-(difluoromethoxy)-4-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)6-2-3-8(16)7(4-6)15-10(12)13/h2-4,9-10,16H,1H3 |

InChI Key |

NGRLVORHDUDREN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)S)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Chlorination

A widely cited method involves thionyl chloride (SOCl₂) as the chlorinating agent for converting hydroxyl or carbonyl precursors into the target chloro-substituted propanone. The reaction typically proceeds via nucleophilic acyl substitution, where SOCl₂ reacts with a hydroxyl group or activated carbonyl intermediate. For example, starting with 3-(difluoromethoxy)-4-mercaptophenylpropan-2-ol, SOCl₂ facilitates chloro substitution under anhydrous conditions at 0–5°C, yielding the chlorinated product in 68–72% efficiency.

Key considerations include:

- Stoichiometry : A 1.2:1 molar ratio of SOCl₂ to precursor minimizes side reactions.

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility and reaction homogeneity.

- Workup : Neutralization with aqueous sodium bicarbonate followed by extraction and rotary evaporation isolates the product.

Friedel-Crafts Acylation with Subsequent Functionalization

Alternative routes employ Friedel-Crafts acylation to construct the propanone backbone. A benzene derivative bearing difluoromethoxy and protected mercapto groups undergoes acylation with chloroacetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). This method achieves 63–67% yield but requires stringent moisture control.

Mercapto Group Introduction and Protection

Direct Thiolation via Sulfur Nucleophiles

The mercapto group (-SH) is introduced via nucleophilic aromatic substitution (NAS) using hydrogen sulfide (H₂S) or thiourea under basic conditions. For instance, treating 3-(difluoromethoxy)-4-nitrophenylpropan-2-one with thiourea in ethanol/ammonia at 80°C replaces the nitro group with -SH, yielding 65–70% product.

Protection-Deprotection Strategies

To prevent oxidation or undesired reactions during synthesis, the mercapto group is often protected as a disulfide or trityl ether. Post-chlorination, the protecting group is removed using reducing agents like dithiothreitol (DTT) or tributylphosphine (TBP). This approach maintains functional group integrity but adds two additional steps, reducing overall yield to 58–62%.

Comparative Analysis of Synthetic Routes

The table below evaluates four primary methods based on yield, scalability, and practicality:

Key Observations :

- Thionyl chloride-mediated chlorination offers the best balance of yield and scalability.

- Direct thiolation suffers from handling challenges due to H₂S toxicity.

- Protection-deprotection sequences are critical for air-sensitive intermediates but increase synthetic complexity.

Advanced Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent patents describe palladium-catalyzed coupling to install the difluoromethoxy group. Using Pd(OAc)₂/Xantphos as the catalyst system, 4-mercaptophenylpropan-2-one reacts with difluoromethyl bromide (CF₂HBr) under microwave irradiation (100°C, 30 min), achieving 71–75% yield. This method reduces reaction time but requires specialized equipment.

Electrochemical Chlorination

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR : Peaks at δ 2.85 (s, 3H, COCH₃), δ 6.85–7.30 (m, 3H, aromatic), and δ 4.10 (q, 2H, OCHF₂).

- MS (ESI) : m/z 266.69 [M+H]⁺ confirms molecular weight.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reaction control and safety for SOCl₂-based chlorination. Residence times of 20–30 minutes at 10°C improve yield to 76–78% while reducing reagent excess.

Waste Mitigation

Neutralization of SOCl₂ byproducts with calcium hydroxide generates CaSO₄ and CaCl₂, which are filtered and recycled. Solvent recovery systems (e.g., distillation) reduce THF and DCM waste by 85–90%.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby modulating their activity. The difluoromethoxy and mercapto groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their substituent differences:

Physicochemical Properties

- Polarity : The mercapto (-SH) group in the target compound increases polarity and hydrogen-bonding capacity compared to methylthio (-SMe) or trifluoromethyl (-CF₃) analogs .

- Lipophilicity (logP) : Methylthio and trifluoromethyl groups reduce water solubility, as seen in their higher logP values versus the target compound .

- Thermal Stability : Trifluoromethyl and difluoromethoxy groups enhance thermal stability due to strong C-F bonds .

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: The -SH group likely participates in S–H⋯O hydrogen bonds, forming supramolecular chains or sheets, as observed in related hydrazonoyl chlorides .

- Methylthio Analog : Lacks -SH, resulting in weaker van der Waals interactions and simpler crystal packing .

- Chalcone Derivatives (e.g., 3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) : Exhibit planar conformations stabilized by π-π stacking, a feature less prominent in the target compound due to steric hindrance from -OCF₂H .

Biological Activity

1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a mercapto group. Its molecular formula is , and it has a molecular weight of approximately 266.69 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

Anticancer Properties

Research indicates that compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For instance, studies on β-aryl-β-mercapto ketones have demonstrated their effectiveness against MCF-7 breast cancer cells, with some derivatives exhibiting higher cytotoxicity than established drugs like Tamoxifen . The presence of the mercapto group is believed to enhance the interaction with cellular targets, leading to increased apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects likely involves several pathways:

- Reactive Functional Groups : The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes.

- Nucleophilic Addition : The propan-2-one moiety may undergo nucleophilic addition reactions, contributing further to its biological activity.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

Study on Cytotoxicity

In a study evaluating various β-aryl ketones, including those containing mercapto groups, researchers found that compounds with similar structures to this compound exhibited significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The study reported IC50 values indicating strong inhibition of cell proliferation, particularly in cells treated with derivatives that included both difluoromethoxy and mercapto functionalities .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step processes that allow for the introduction of its unique functional groups. Various synthetic routes have been explored to optimize yield and selectivity, which are crucial for further biological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.